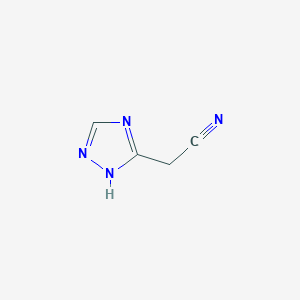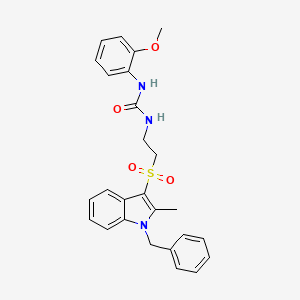
3-(Cyanomethyl)-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyanomethyl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The triazole core is a versatile scaffold that can be functionalized to yield compounds with a wide range of properties and activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves the use of click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition, which is a reliable method for creating 1,4-substituted 1,2,3-triazoles . The synthesis of this compound specifically is not detailed in the provided papers, but the general methods for synthesizing triazole derivatives can be applied to this compound as well.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques allow for the determination of the compound's functional groups, molecular geometry, and electronic structure, which are crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including further functionalization of the triazole ring. For example, the cyano group in this compound could potentially be modified through nucleophilic addition or substitution reactions . The reactivity of the triazole ring itself can also be exploited in the design of bioactive compounds, as seen in the synthesis of peptidomimetics .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as thermal stability, sensitivity to impact and friction, and combustion heat, are important for their potential applications in materials science and pharmaceuticals . For instance, the thermal stability of a triazole compound can be assessed using differential scanning calorimetry (DSC), and its sensitivity to various stimuli can be evaluated to ensure safety in handling and storage .
Scientific Research Applications
Novel Triazole Derivatives and Their Applications
Triazoles, including 3-(Cyanomethyl)-4H-1,2,4-triazole, have been extensively studied due to their broad range of biological activities. They have been developed for various applications, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, as well as activity against neglected diseases. Researchers emphasize the need for more efficient preparations of these triazoles, considering green chemistry and sustainability. This shows the vast potential of triazole derivatives in addressing new diseases and resistant bacteria (Ferreira et al., 2013).
Antitumor Properties
Studies on 3,4-Substituted-(4H)-1,2,4-triazoles have revealed their significance as compounds with antitumor properties. Various derivatives of 1,2,4-triazole have been synthesized and evaluated for their potential in combating tumor cells (Ovsepyan et al., 2018).
Cholinesterase Inhibitors
1,2,4-Triazole derivatives, including those fused with six-membered ring systems, have been synthesized as cholinesterase inhibitors. These compounds show promising results as anticholinesterase agents, potentially useful in treating conditions like Alzheimer's disease (Mohsen, 2012).
Antimicrobial Agents
Triazole derivatives, including the this compound, have been synthesized and evaluated for their antimicrobial properties. They have shown significant activity against various bacteria and fungi, highlighting their potential in the field of antimicrobial therapy (Kaplancikli et al., 2008).
Corrosion Inhibition
In the field of materials science, 4H-triazole derivatives have been investigated for their efficacy in preventing corrosion and dissolution of mild steel in acidic environments. This application demonstrates the versatility of triazole compounds beyond biomedical uses (Bentiss et al., 2007).
Green Chemistry Approaches
Recent research has focused on the synthesis of 1,2,4-triazoles using green chemistry methods, reflecting a growing interest in environmentally friendly chemical processes. These methods include the use of ultrasound chemistry and mechanochemistry, aiming to develop triazoles with minimal environmental impact (Gonnet et al., 2021).
Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, such as 2-(4h-1,2,4-triazol-3-yl)acetonitrile, are known to interact with various biological receptors through hydrogen-bonding and dipole interactions .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This interaction could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Compounds with a 1,2,4-triazole ring are known to have diverse biological activities , suggesting that they may have various molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(4H-1,2,4-triazol-3-yl)acetonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 2-(4H-1,2,4-triazol-3-yl)acetonitrile and cytochrome P450 enzymes is characterized by the binding of the triazole ring to the heme iron of the enzyme, leading to inhibition of its catalytic activity . Additionally, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can form hydrogen bonds with proteins, influencing their structure and function.
Cellular Effects
The effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can modulate the activity of transcription factors, leading to changes in gene expression . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production. The impact of 2-(4H-1,2,4-triazol-3-yl)acetonitrile on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 2-(4H-1,2,4-triazol-3-yl)acetonitrile involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. The triazole ring of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can form coordination bonds with metal ions in enzymes, leading to inhibition or activation of enzymatic activity . Additionally, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can interact with nucleic acids, influencing gene expression by binding to specific DNA or RNA sequences. These interactions can result in changes in the transcriptional and translational processes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(4H-1,2,4-triazol-3-yl)acetonitrile is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to 2-(4H-1,2,4-triazol-3-yl)acetonitrile in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and gene expression, indicating the importance of monitoring its stability and degradation products.
Dosage Effects in Animal Models
The effects of 2-(4H-1,2,4-triazol-3-yl)acetonitrile vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enzyme inhibition and modulation of gene expression. At high doses, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced beyond a certain dosage. These findings highlight the importance of dosage optimization in therapeutic applications of 2-(4H-1,2,4-triazol-3-yl)acetonitrile.
Metabolic Pathways
2-(4H-1,2,4-triazol-3-yl)acetonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of 2-(4H-1,2,4-triazol-3-yl)acetonitrile with metabolic enzymes can also affect the overall metabolic profile of cells, leading to changes in energy production and biosynthetic pathways.
Transport and Distribution
The transport and distribution of 2-(4H-1,2,4-triazol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for specific binding sites, leading to differential accumulation in various organs.
Subcellular Localization
The subcellular localization of 2-(4H-1,2,4-triazol-3-yl)acetonitrile plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 2-(4H-1,2,4-triazol-3-yl)acetonitrile can be localized to the mitochondria, where it influences mitochondrial function and energy production . The subcellular localization of 2-(4H-1,2,4-triazol-3-yl)acetonitrile can also affect its interactions with other biomolecules, leading to changes in cellular processes and functions.
properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTRJRQYFMTRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-tert-butyl-2-methyl-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2514714.png)
![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)

![[2-(4-Chloro-3-fluorophenoxy)phenyl]methanol](/img/structure/B2514718.png)

![N-(4-fluorophenyl)-2-[[3-(4-fluorophenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514722.png)

![1-(2,4-dichlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2514727.png)